- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water, Synthetic Communications, 2017, 47(10), 961-967
Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)
96206-92-7 structure
Product Name:2-methyl-6-(2-phenylethynyl)pyridine
N.o CAS:96206-92-7
MF:C14H11N
MW:193.243843317032
MDL:MFCD02262119
CID:800135
Update Time:2025-06-08
2-methyl-6-(2-phenylethynyl)pyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- Pyridine,2-methyl-6-(2-phenylethynyl)-
- MPEP
- 2-Methyl-6-(phenylethynyl)pyridine
- MPEP HCl
- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride
- 2-Methyl-6-phenylaethinyl-pyridin
- 2-methyl-6-phenylethynyl-pyridine
- MPEP hydrochoride
- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)
- 2-Picoline, 6-phenylethynyl- (6CI)
- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)
- CHEMBL 66654
- 2-methyl-6-(2-phenylethynyl)pyridine
-
- MDL: MFCD02262119
- Inchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3
- Chave InChI: NEWKHUASLBMWRE-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 229.06600
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 0
- Complexidade: 251
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3.3
Propriedades Experimentais
- Ponto de ebulição: 336.3°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.59180
2-methyl-6-(2-phenylethynyl)pyridine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.
2-methyl-6-(2-phenylethynyl)pyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-6-(2-phenylethynyl)pyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | M03848-25mg |
MPEP hydrochoride |
96206-92-7 | >99% | 25mg |
£98.00 | 2022-02-28 | |
| Fluorochem | M03848-1g |
MPEP hydrochoride |
96206-92-7 | >99% | 1g |
£317.00 | 2022-02-28 | |
| Fluorochem | M03848-5g |
MPEP hydrochoride |
96206-92-7 | >99% | 5g |
£759.00 | 2022-02-28 | |
| Fluorochem | M03848-10g |
MPEP hydrochoride |
96206-92-7 | >99% | 10g |
£1233.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127959-50mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | ≥98% | 50mg |
¥87.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127959-250mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | ≥98% | 250mg |
¥335.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M127959-10mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | ≥98% | 10mg |
¥54.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S2809-10mM (1mL in DMSO) |
MPEP |
96206-92-7 | 99.16% | 10mM (1mL in DMSO) |
¥742.06 | 2023-10-17 | |
| S e l l e c k ZHONG GUO | S2809-10mg |
MPEP |
96206-92-7 | 99.16% | 10mg |
¥566.37 | 2023-10-17 | |
| S e l l e c k ZHONG GUO | S2809-50mg |
MPEP |
96206-92-7 | 99.16% | 50mg |
¥2186.02 | 2023-10-17 |
2-methyl-6-(2-phenylethynyl)pyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled
1.2 Reagents: Pyrrolidine ; 4 h, 100 °C
1.2 Reagents: Pyrrolidine ; 4 h, 100 °C
Referência
- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid, Synlett, 2011, (19), 2844-2848
Método de produção 3
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C
Referência
- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311
Método de produção 4
Condições de reacção
Referência
- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32
Método de produção 5
Condições de reacção
1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux
Referência
- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates, Journal of Organic Chemistry, 2017, 82(11), 5538-5556
Método de produção 6
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C
Referência
- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710
Método de produção 7
Condições de reacção
Referência
- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,
Método de produção 8
Condições de reacção
Referência
- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254), Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C
Referência
- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes, Green Chemistry, 2018, 20(21), 4859-4864
Método de produção 10
Condições de reacção
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C
Referência
- Simultaneous rapid reaction workup and catalyst recovery, Green Chemistry, 2016, 18(21), 5769-5772
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C
Referência
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499
Método de produção 12
Condições de reacção
1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C
Referência
- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents, Synthesis, 2010, (12), 2085-2091
Método de produção 13
Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C
Referência
- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes, Journal of Organometallic Chemistry, 2018, 871, 140-149
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C
Referência
- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61(10), 2697-2703
Método de produção 15
Condições de reacção
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C
Referência
- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956
Método de produção 16
Condições de reacção
Referência
- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9
Método de produção 17
Condições de reacção
1.1 Reagents: Benzoyl chloride Solvents: Benzene
1.2 -
1.2 -
Referência
- Novel ethynylation of pyridines by a Reissert-Henze-type reaction, Chemistry Letters, 1989, (5), 773-6
2-methyl-6-(2-phenylethynyl)pyridine Raw materials
- Iodobenzene
- 2-Hydrazinyl-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Chloro-6-methylpyridine
- Benzene, [(methylthio)ethynyl]-
- 2-Methyl-4-phenylbut-3-yn-2-ol
- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester
- 2-Picoline N-oxide
- Phenylpropiolic acid
- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-
- 1-Phenyl-2-(trimethylsilyl)acetylene
- silver phenylacetylenide
2-methyl-6-(2-phenylethynyl)pyridine Preparation Products
2-methyl-6-(2-phenylethynyl)pyridine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
Número da Ordem:A858701
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:14
Preço ($):356.0
E- mail:sales@amadischem.com
2-methyl-6-(2-phenylethynyl)pyridine Literatura Relacionada
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
Pureza:99%
Quantidade:5g
Preço ($):356.0